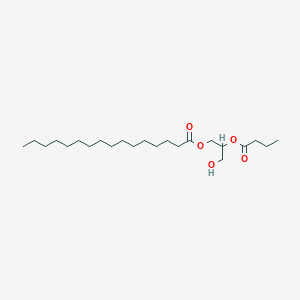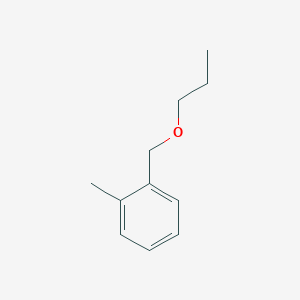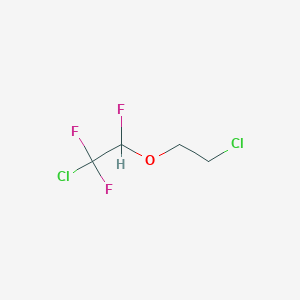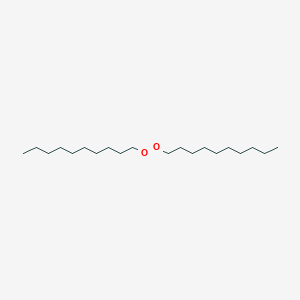![molecular formula C16H16O3S2 B14359988 S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate CAS No. 94052-43-4](/img/structure/B14359988.png)
S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate is an organic compound characterized by the presence of hydroxyphenyl and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate typically involves the reaction of 4-hydroxyphenylacetic acid with appropriate thiol and sulfanyl reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and cost-effectiveness, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the hydroxyphenyl and sulfanyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted hydroxyphenyl derivatives .
Applications De Recherche Scientifique
S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical processes and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the sulfanyl and butanethioate moieties.
4,4’-Sulfonyldiphenol: Contains similar hydroxyphenyl groups but differs in the sulfone linkage
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
94052-43-4 |
|---|---|
Formule moléculaire |
C16H16O3S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
S-(4-hydroxyphenyl) 4-(4-hydroxyphenyl)sulfanylbutanethioate |
InChI |
InChI=1S/C16H16O3S2/c17-12-3-7-14(8-4-12)20-11-1-2-16(19)21-15-9-5-13(18)6-10-15/h3-10,17-18H,1-2,11H2 |
Clé InChI |
VTGGJAISNOIYIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCCCC(=O)SC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


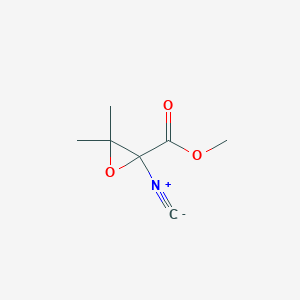
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
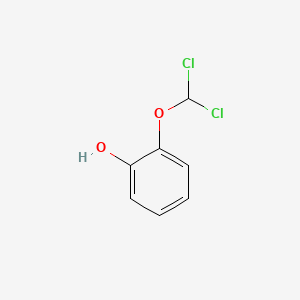
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
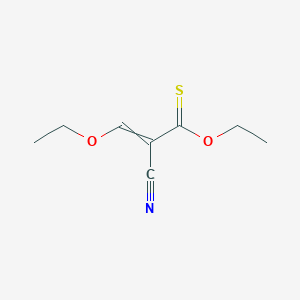
dimethylsilane](/img/structure/B14359973.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
